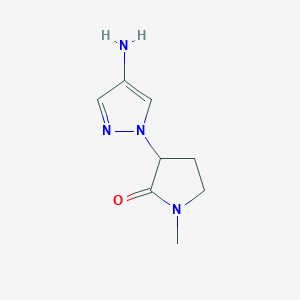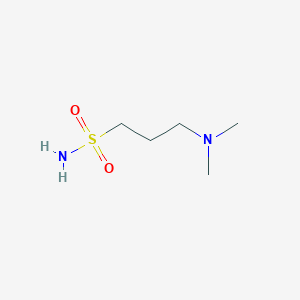![molecular formula C13H14N2O4S B13062937 2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine ring system.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thieno[2,3-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as a building block in the synthesis of complex heterocyclic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving sulfur-containing heterocycles.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Another thieno[2,3-b]pyridine derivative with different functional groups.
2-Amino-3-carboxamido-thieno[2,3-b]pyridine: Known for its anti-proliferative activity against cancer cell lines.
Uniqueness
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H14N2O4S |
|---|---|
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-10-8(11(16)17)7-5-4-6-14-9(7)20-10/h4-6H,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
IGSXUOJCIJZVJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)









![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)

